(2-Chloro-4-nitrophenyl)methanamine

Catalog No.
S12193935
CAS No.
M.F
C7H7ClN2O2
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-4-nitrophenyl)methanamine

Product Name

(2-Chloro-4-nitrophenyl)methanamine

IUPAC Name

(2-chloro-4-nitrophenyl)methanamine

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C7H7ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2

InChI Key

YUXZHHWWQGOPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CN

(2-Chloro-4-nitrophenyl)methanamine is a highly functionalized benzylic amine building block characterized by an ortho-chloro and a para-nitro substituent on the aromatic ring. This specific substitution pattern imparts distinct electronic and steric properties, significantly moderating the nucleophilicity of the primary amine while providing a reducible handle for downstream derivatization [1]. In industrial and medicinal chemistry procurement, this free-base compound is heavily prioritized for the synthesis of conformationally restricted amides, such as salicylamide-based viral inhibitors, and multi-target heterocyclic enzyme modulators [2]. By offering orthogonal reactivity—amine coupling followed by nitro reduction—it streamlines multi-step synthetic routes and eliminates the need for hazardous late-stage nitration.

Research Fit

Building Block
Class Aryl methanamine with primary amine handle
Substitution 2-Chloro-4-nitro pattern guides reactivity
Procurement note Free base and HCl salt forms available; predicted pKa and LogP support condition screening

Substituting (2-Chloro-4-nitrophenyl)methanamine with simpler analogs like 4-nitrobenzylamine or 2-chlorobenzylamine fundamentally alters the success of target-oriented synthesis. The absence of the ortho-chloro group in 4-nitrobenzylamine removes the steric bulk necessary to restrict the rotational freedom of the benzylic C-N bond, leading to a loss of the active conformation required in specific kinase and viral inhibitor scaffolds [1]. Conversely, replacing it with 2-chlorobenzylamine eliminates the para-nitro group, removing the critical reducible handle needed for subsequent cyclization into pyrazoles or diamines [2]. Furthermore, attempting to substitute the free base with its hydrochloride salt (CAS 1135056-86-8) introduces processability challenges; the salt requires stoichiometric addition of a base like triethylamine during amide coupling, which generates insoluble salts that complicate anhydrous workflows and parallel library synthesis.

Substitution Risk

  • Regioisomer shift Different Cl/NO₂ positions alter amine nucleophilicity and ring electrophilicity.
  • Salt form mismatch Hydrochloride salt form has distinct solubility and handling properties; free base behavior may not transfer.
  • No interchangeability data Direct comparative performance data absent; procurement must match specific synthetic requirements.

Amide Coupling Processability: Free Base vs. Hydrochloride Salt

When synthesizing salicylamide derivatives, the use of (2-Chloro-4-nitrophenyl)methanamine as a free base allows for direct EDCI/DMAP-mediated coupling in dichloromethane (DCM) without the mandatory pre-neutralization step required by its hydrochloride salt counterpart. Utilizing the free base prevents the stoichiometric generation of triethylamine hydrochloride, a byproduct that precipitates and complicates liquid handling in parallel synthesis. This direct coupling strategy ensures uninterrupted conversion while simplifying the crude purification process [1].

Evidence DimensionCoupling Processability
Target Compound DataDirect EDCI/DMAP coupling without external base (Free Base)
Comparator Or BaselineRequires stoichiometric Et3N and generates salt byproducts (Hydrochloride Salt)
Quantified DifferenceElimination of 1 equivalent of salt byproduct
ConditionsEDCI/DMAP-mediated amide coupling in DCM at RT

Procuring the free base streamlines high-throughput library synthesis by removing salt-precipitation issues and simplifying downstream purification.

pKa vs. Benzylamine
Class-level
Target pKa 7.82 ± 0.10 (predicted) vs. benzylamine pKa ≈ 9.34; ΔpKa ≈ 1.52 (lower basicity)
Reduced basicity informs protonation state and partitioning at near-neutral pH.
In silico prediction; experimental confirmation recommended.

Conformational Rigidity in Pharmacophore Design

In the development of salicylamide-based inhibitors for human adenovirus (HAdV), the substitution pattern on the benzylamine moiety is critical for maintaining measurable potency. The ortho-chloro group of (2-Chloro-4-nitrophenyl)methanamine introduces essential steric hindrance that restricts the rotation of the resulting amide bond, locking the molecule into an active conformation. Substitution with generic benzylamines lacking this ortho-halogen results in a loss of low-micromolar inhibitory activity, as the required dihedral angle for target interaction cannot be maintained [1].

Evidence DimensionTarget Binding Conformational Stability
Target Compound DataRestricted C-N bond rotation (ortho-chloro present)
Comparator Or BaselineUnrestricted rotation leading to loss of potency (generic benzylamine)
Quantified DifferenceMaintenance of low-micromolar IC50 vs. loss of measurable activity
ConditionsStructure-activity relationship (SAR) studies of salicylamide derivatives against HAdV

Buyers developing conformationally restricted drug scaffolds must procure the ortho-chloro substituted amine to ensure target binding efficacy.

LogP Regioisomer Comparison
Context-dependent
Target LogP 1.643 (predicted); comparator LogP not reported.
Positional isomerism expected to shift lipophilicity and chromatographic retention.
Data to verify; direct measurement advised for quantitative comparison.

Orthogonal Reactivity for Multi-Step Heterocycle Synthesis

(2-Chloro-4-nitrophenyl)methanamine provides a distinct synthetic advantage over 2-chlorobenzylamine by offering an orthogonal reactive site. Following the initial coupling of the benzylic amine, the para-nitro group can be quantitatively reduced (using catalytic hydrogenation or iron/HCl) to an aniline. This newly formed aniline serves as an internal nucleophile for subsequent cyclization reactions, enabling the synthesis of pyrazoles and benzdiazepinediones. 2-Chlorobenzylamine lacks this reducible handle, necessitating hazardous late-stage nitration steps to achieve the same molecular complexity [1].

Evidence DimensionSynthetic Step Efficiency
Target Compound DataDirect reduction to aniline for cyclization (para-nitro present)
Comparator Or BaselineRequires additional late-stage nitration step (2-chlorobenzylamine)
Quantified DifferenceElimination of 1-2 synthetic steps (late-stage nitration)
ConditionsMulti-step synthesis of heterocyclic enzyme modulators

Utilizing this bifunctional building block significantly shortens synthetic routes and improves overall yields in the production of complex heterocycles.

Commercial Purity
Supplier data
97% (vendor specification)
Benchmark for vendor comparison and stoichiometry calculations.
Review CoA for lot-specific purity and identity confirmation.

Synthesis of Salicylamide-Based Viral Inhibitors

(2-Chloro-4-nitrophenyl)methanamine is a highly effective precursor for synthesizing conformationally restricted salicylamide derivatives targeting human adenovirus (HAdV). The free base form allows for direct EDCI-mediated coupling with 5-chloro-2-methoxybenzoic acid, while the ortho-chloro group ensures the resulting amide adopts the rigid conformation required for target binding [1].

Development of Multi-Target Enzyme Modulators

In medicinal chemistry programs focused on enzyme modulators, this compound serves as a critical bifunctional building block. The benzylic amine is utilized for initial scaffold assembly, followed by the reduction of the para-nitro group to an aniline, which facilitates subsequent cyclization into heterocycles like pyrazoles and benzdiazepinediones without the need for late-stage nitration [2].

High-Throughput Parallel Library Synthesis

For industrial and contract research organizations (CROs) conducting automated parallel synthesis, procuring the free base form of this compound is highly advantageous. It eliminates the need for base-mediated neutralization during amide coupling, preventing the precipitation of hydrochloride salts that can clog liquid handling systems and complicate crude purification workflows [1].

Application Fit

Application
Selection Property
Validation Focus
Synthetic intermediate for benzylamine derivatization
Primary amine handle, predicted pKa profile
Reaction condition optimization for amine coupling
Reference for regioisomeric SAR studies
Defined 2-Cl-4-NO₂ substitution pattern
Physicochemical property benchmarking across isomers
Analytical method development and QC
UV-active nitro group, defined purity specification
CoA review, chromatographic detection optimization

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

186.0196052 g/mol

Monoisotopic Mass

186.0196052 g/mol

Heavy Atom Count

12

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